MC180295 - 2237942-08-2

MC180295

Catalog Number: EVT-273748
CAS Number: 2237942-08-2
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MC180295 is a novel, highly potent, and selective inhibitor of CDK9, a serine/threonine kinase that plays a critical role in transcriptional regulation. [, ] It belongs to the diaminothiazole class of compounds. [] MC180295 exhibits promising anti-cancer activity in preclinical studies by inhibiting CDK9 activity, disrupting transcriptional elongation, and inducing apoptosis in various cancer cell lines. [, , , , , ]

Molecular Structure Analysis

The molecular structure of MC180295 has been elucidated through crystallography studies, particularly in complex with its target CDK9/cyclinT1. [, ] These studies revealed key interactions between MC180295 and the active site of CDK9, providing insights into its selectivity and potency.

Mechanism of Action

MC180295 exerts its anti-cancer effects primarily by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. [, , , , , ] This inhibition disrupts the phosphorylation of RNA polymerase II (RNAP2), hindering transcriptional elongation and ultimately leading to the downregulation of essential oncogenes, including MYC and MCL-1. [, , ] The disruption of these critical signaling pathways triggers apoptosis in cancer cells. [, ]

Applications
  • Oncology: MC180295 exhibits potent anti-cancer activity against various cancer types in preclinical studies.
    • Mantle Cell Lymphoma (MCL): MC180295 effectively inhibits the growth of MCL cells, particularly those resistant to ibrutinib or venetoclax. [] It shows efficacy in both in vitro and in vivo models, including patient-derived xenografts (PDX), without significant toxicity. [] Additionally, MC180295 demonstrates synergistic effects when combined with venetoclax, suggesting a potential therapeutic strategy for MCL. []
    • Epstein–Barr Virus-Associated Gastric Carcinoma (EBVaGC): MC180295 inhibits the growth of EBVaGC cells by suppressing DNA repair mechanisms and cell cycle progression. [] It effectively reduces the expression of genes involved in DNA damage response and cell cycle control, leading to growth arrest and apoptosis in EBVaGC cell lines. []
    • Multiple Myeloma: MC180295, in combination with the BET degrader ARV 825, displays synergistic effects against multiple myeloma cells. [] This combination therapy results in significant downregulation of key oncoproteins and induces apoptosis in both in vitro and in vivo models. []
  • Epigenetics: MC180295 exhibits epigenetic modulating properties by influencing the expression of genes silenced through epigenetic modifications. []
    • Reactivation of Silenced Tumor Suppressor Genes: MC180295 can reactivate epigenetically silenced genes, potentially including tumor suppressor genes. [] This activity highlights its potential as an epigenetic therapy for cancer by reversing aberrant gene silencing.

Properties

CAS Number

2237942-08-2

Product Name

MC180295

IUPAC Name

[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1

InChI Key

JRNXAQINDCOHGS-SCVCMEIPSA-N

SMILES

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N

Solubility

Soluble in DMSO

Synonyms

MC180295; MC-180295; MC 180295;

Canonical SMILES

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.